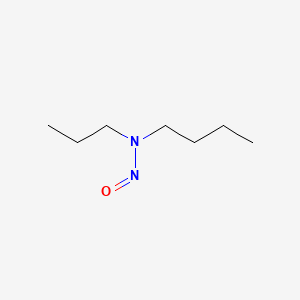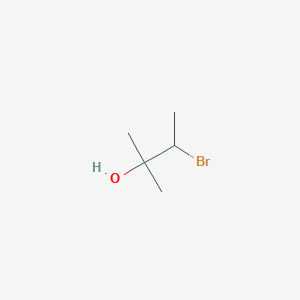
2-Methyl-3-bromo-2-butanol
Übersicht
Beschreibung
2-Methyl-3-bromo-2-butanol is an organic compound with the molecular formula C5H11BrO . It is also known by other names such as 3-bromo-2-methylbutan-2-ol and 3-Bromo-2-methyl-2-butanol .
Synthesis Analysis
The synthesis of 2-Methyl-3-bromo-2-butanol can be achieved through the bromination of isomeric alcohols . A discovery-based bromination of isomeric alcohols experiment has been developed to strengthen students’ NMR data analysis and mechanistic reasoning skills .Molecular Structure Analysis
The molecular weight of 2-Methyl-3-bromo-2-butanol is 167.04 g/mol . The InChI representation of the molecule isInChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 . The molecule has a topological polar surface area of 20.2 Ų . Chemical Reactions Analysis
The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism gives mainly 2-methyl-2-butanol . During the reaction, less stable secondary carbocation rearranges to more stable tertiary carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-bromo-2-butanol include a molecular weight of 167.04 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 61.1 . It has one hydrogen bond donor count and one hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Biofuel Production:
- Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to 2-Methyl-3-bromo-2-butanol, have potential applications as biofuels. Through metabolic engineering, microbial strains have been developed for the production of these isomers. Although the current production levels are too low for immediate industrial applications, there is significant promise for major breakthroughs in production efficiency (Cann & Liao, 2009).
Chemical Precursors for Industrial Applications:
- Compounds like 3-methoxy-3-methyl-1-butanol, which are structurally similar to 2-Methyl-3-bromo-2-butanol, are used as solvents for paints, inks, and fragrances and as raw materials for the production of industrial detergents (Aschmann, Arey, & Atkinson, 2011).
Microbial Production of Chemicals:
- The production of 2-butanol and butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals, has been demonstrated using a TEV-protease based expression system in Saccharomyces cerevisiae. This approach involves the conversion of meso-2,3-butanediol to butanone, followed by the conversion of butanone to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).
Enzymatic Studies and Biochemistry:
- The temperature dependence of enantioselectivity of enzymes like Candida antarctica lipase B for compounds including 1-bromo-2-butanol, a compound structurally similar to 2-Methyl-3-bromo-2-butanol, has been studied. This research provides insights into the differential activation entropy and enthalpy contributing to enantiomeric ratios in enzymatic reactions (Ottosson, Fransson, & Hult, 2002).
Combustion and Flame Studies:
- Research on the combustion of methylbutanol (2-methyl-1-butanol) provides important insights for alternative fuels. This includes new experimental data for ignition delay times and premixed laminar flame speeds, which are crucial for understanding the combustion characteristics of larger alcohols (Park et al., 2015).
Eigenschaften
IUPAC Name |
3-bromo-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWXEJVGBPVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338285 | |
| Record name | 3-Bromo-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2588-77-4 | |
| Record name | 3-Bromo-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[8-(Diaminomethylideneamino)octyl]guanidine;dihydrochloride](/img/structure/B1654606.png)
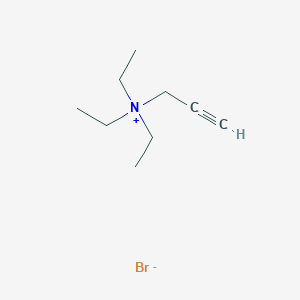

![N-[(2,6-diethylphenyl)carbamothioyl]benzamide](/img/structure/B1654611.png)
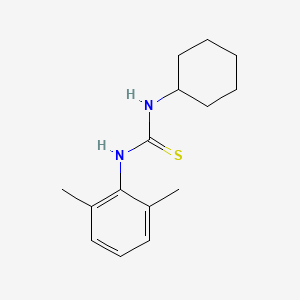


![N-Methyl-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1654616.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone](/img/structure/B1654619.png)
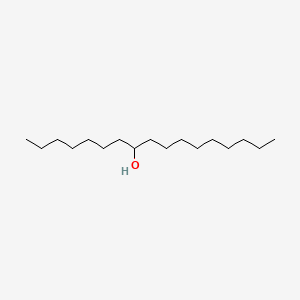
![5-[(2,4-Dichloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1654622.png)


